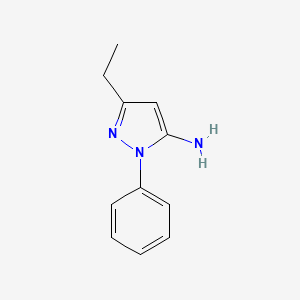

3-Ethyl-1-phenyl-1H-pyrazol-5-amine

説明

Overview of 5-Aminopyrazole Derivatives as a Versatile Pharmacophore

5-Aminopyrazole derivatives represent a particularly noteworthy subclass within the broader pyrazole (B372694) family nih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netbeilstein-journals.org. These compounds are considered versatile pharmacophores and serve as key starting materials for the synthesis of numerous bioactive compounds, including various fused heterocyclic scaffolds such as pyrazolopyridine, pyrazolopyrimidine, pyrazoloquinazoline, and pyrazolotriazine derivatives nih.govresearchgate.netresearchgate.netresearchgate.netbeilstein-journals.orgucc.ie. The unique electronic nature of the 5-aminopyrazole moiety often allows for regioselective substitution, further enhancing their utility in chemical diversification for drug discovery researchgate.netucc.ie.

Compounds inspired by 5-aminopyrazole derivatives have demonstrated a wide range of biological activities and medicinal applications. These include roles as antioxidants, anticancer agents, enzyme inhibitors, antimicrobials, and agents with anti-tuberculosis activity nih.govresearchgate.net. Specific pharmacological properties reported for 5-aminopyrazole derivatives encompass antihypertensive, antidepressant, anti-proliferative, neuroactive, anti-inflammatory, antiviral, antipyretic, anti-glaucoma, and sodium channel blocking effects researchgate.net. Furthermore, some 5-aminopyrazole derivatives have been investigated as kinase inhibitors, including p38MAPK and Bruton kinase inhibitors mdpi.com. This extensive array of biological activities underscores their significance as a versatile architecture in medicinal chemistry nih.gov.

Research Rationale and Focus on 3-Ethyl-1-phenyl-1H-pyrazol-5-amine within Contemporary Medicinal Chemistry

Within the expansive field of pyrazole chemistry, this compound stands as a specific compound of interest. While the broader pyrazole and 5-aminopyrazole scaffolds are well-established as important pharmacophores with diverse biological activities, detailed specific research findings or extensive biological activity data solely for this compound (PubChem CID: 20297795) are not widely documented in general reviews uni.lu.

The rationale for the study and potential focus on compounds like this compound within contemporary medicinal chemistry is primarily driven by the inherent properties of its parent scaffold and the strategic placement of its substituents. Its structure incorporates a pyrazole core, an amino group at position 5 (characteristic of the versatile 5-aminopyrazole pharmacophore), and ethyl and phenyl substituents uni.lu. These types of substituents are commonly encountered in pharmacologically active molecules, where they can significantly influence physicochemical properties such as lipophilicity and steric bulk, and thereby impact interactions with biological targets rroij.comresearchgate.net. The presence of the amino group at position 5 offers a site for further chemical modification and derivatization, leading to the creation of more complex structures with potentially enhanced or altered biological profiles researchgate.netucc.ie. Therefore, this compound represents a scaffold that warrants further investigation, as it embodies structural features known to contribute to diverse biological activities within related pyrazole derivatives. The ongoing research in designing and synthesizing new pyrazole derivatives, with various modifications at different positions, aims to optimize their therapeutic efficacy and selectivity, making compounds like this compound valuable candidates for exploration in the pursuit of novel therapeutic agents ijrpr.comrroij.comresearchgate.netfrontiersin.org.

Historical Context of Pyrazole-Based Therapeutic Agents

The history of pyrazole in chemistry and medicine dates back to the late 19th century. The term "pyrazole" was coined by the German chemist Ludwig Knorr in 1883 globalresearchonline.netijrpr.comijraset.commdpi.comsphinxsai.comaip.orgwikipedia.orgajptonline.com. Knorr's groundbreaking work involved the synthesis of pyrazole derivatives through the reaction of β-diketones with hydrazine (B178648) derivatives ijrpr.compharmajournal.netmdpi.com. Following this, Hans von Pechmann further contributed to pyrazole synthesis in 1898, preparing it from acetylene (B1199291) and diazomethane (B1218177) ijraset.comwikipedia.org.

The medicinal potential of pyrazole derivatives was recognized early. In 1887, Ludwig Knorr discovered the antipyretic action of a pyrazole derivative he named Antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which also possessed analgesic and antirheumatic properties britannica.comajptonline.comresearchgate.netinnovareacademics.in. This discovery marked a significant milestone, leading to further exploration of pyrazole compounds for therapeutic uses. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959 globalresearchonline.netnih.govsphinxsai.comwikipedia.orgajptonline.comorientjchem.org.

Over the years, pyrazole derivatives have been incorporated into numerous successful drugs. Notable examples include Phenylbutazone, an anti-inflammatory drug used in the treatment of arthritis britannica.comnih.gov. More recent and widely recognized pyrazole-containing drugs include Celecoxib (Celebrex®), a selective COX-2 inhibitor approved in 1999 for various inflammatory diseases, which became one of the top-selling drugs nih.govmdpi.comnih.govnih.govfrontiersin.org. Another prominent example is Sildenafil (Viagra®), a pyrimidine-fused pyrazole derivative approved in 1998, primarily used to treat erectile dysfunction and pulmonary hypertension as a phosphodiesterase-5 blocker nih.govnih.gov. These historical developments underscore the long-standing importance and continued relevance of the pyrazole scaffold in the ongoing quest for new and effective therapeutic agents nih.govnih.govfrontiersin.org.

Structure

3D Structure

特性

IUPAC Name |

5-ethyl-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-9-8-11(12)14(13-9)10-6-4-3-5-7-10/h3-8H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDXDDOVXQJPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604794 | |

| Record name | 3-Ethyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-37-1 | |

| Record name | 3-Ethyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Ethyl 1 Phenyl 1h Pyrazol 5 Amine and Its Analogues

Established Synthetic Routes for Pyrazole-5-amines

The construction of the pyrazole-5-amine scaffold can be achieved through several reliable and efficient synthetic strategies. These methods, ranging from multi-component reactions to classical condensation approaches, offer access to a wide array of substituted pyrazole-5-amines.

Multi-component Reaction Strategies for Pyrazole-5-amine Scaffold Construction

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCR strategies have been developed for the synthesis of pyrazole-5-amine derivatives.

A common three-component approach involves the condensation of phenylhydrazine, an active methylene nitrile (like malononitrile), and an aldehyde. This method allows for the rapid assembly of multisubstituted 5-aminopyrazoles. For instance, the reaction of phenylhydrazine, aldehydes, and malononitrile in an aqueous medium using sodium p-toluenesulfonate as a catalyst can yield 5-aminopyrazole-4-carbonitriles in as little as five minutes. Another variation utilizes a solid-phase vinyl alcohol catalyst under solvent-free conditions.

A [2 + 2 + 1] cyclization strategy has also been reported, using enaminones, hydrazines, and dimethyl sulfoxide (DMSO) as a C1 source to construct the pyrazole (B372694) ring. Furthermore, a four-component reaction of enaminones, benzaldehyde, hydrazine (B178648) hydrochloride, and ethyl cyanoacetate in water has been devised for the synthesis of pyrazolo[3,4-b]pyridine derivatives, which proceeds through a pyrazole-5-amine intermediate. researchgate.net These MCRs offer a straightforward and sustainable pathway to novel polyfunctionally substituted pyrazoles. researchgate.net

| Components | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|

| Phenylhydrazine, Aldehyde, Malononitrile | Sodium p-toluenesulfonate / Water | 5-Aminopyrazole-4-carbonitriles | researchgate.net |

| Aromatic Aldehyde, Malononitrile, Phenylhydrazine | Solid-phase vinyl alcohol / Solvent-free | Amino pyrazole derivatives | researchgate.net |

| Enaminones, Hydrazines, DMSO | Iodine / Selectfluor | 1,4-Disubstituted pyrazoles | researchgate.net |

| Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate | Ammonium acetate / Water | Pyrazolo[3,4-b]pyridines | researchgate.net |

Condensation Reactions Utilizing Hydrazine and Active Methylene Compounds

The most traditional and widely used method for pyrazole synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. semanticscholar.org For the synthesis of 3-ethyl-1-phenyl-1H-pyrazol-5-amine, this typically involves the reaction of phenylhydrazine with a β-ketonitrile or a β-keto ester bearing an ethyl group.

Specifically, the reaction of phenylhydrazine with ethyl 3-oxopentanenitrile or ethyl 3-oxopentanoate would lead to the desired pyrazole core. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. This method is highly versatile, allowing for a wide variety of substituents on both the hydrazine and the active methylene compound. beilstein-journals.orgnih.gov

The reaction conditions are generally mild, often involving refluxing in a protic solvent like ethanol or acetic acid. nih.govgoogle.com The regioselectivity of the cyclization can sometimes be an issue with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, but for the synthesis of 5-aminopyrazoles from β-ketonitriles, the cyclization generally proceeds in a predictable manner to yield the desired isomer. nih.gov

| Hydrazine Component | Active Methylene / 1,3-Dicarbonyl Component | Typical Conditions | Product Class | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Ethyl 3-oxopentanenitrile | Ethanol, Reflux | This compound | nih.gov |

| Hydrazine Hydrate | Alkoxymethylidenemalononitrile | - | 3-Amino-1H-pyrazole-4-carbonitrile | semanticscholar.org |

| Phenylhydrazine | Ethyl acetoacetate | Acetic acid, Reflux | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | google.com |

| Hydrazine Hydrate | Substituted ethyl-2,4-dioxo-4-phenylbutanoate | Glacial acetic acid | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate | nih.gov |

Mechanochemical Synthesis Approaches for Enhanced Efficiency

Mechanochemical synthesis, which utilizes mechanical energy from ball milling to drive chemical reactions, has gained traction as a green and efficient alternative to traditional solvent-based methods. semanticscholar.orgthieme-connect.com This approach offers advantages such as reduced reaction times, minimal solvent use, and often, higher yields. semanticscholar.org

For the synthesis of pyrazoles, mechanochemical methods have been successfully applied to the condensation of hydrazines with α,β-unsaturated carbonyl compounds (chalcones) or β-ketoesters. semanticscholar.orgmdpi.com A one-pot, solvent-free protocol for synthesizing 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine under ball-milling conditions has been developed, using an oxidant like sodium persulfate. semanticscholar.orgmdpi.com The workup is often a simple dispersion in water followed by filtration. thieme-connect.com

While less frequently reported than other methods, mechanochemical activation is a sustainable technique that can be applied to the synthesis of pyrazole-5-amines. rsc.org The solid-state reaction of a suitable β-ketonitrile with phenylhydrazine under ball-milling conditions represents a promising, environmentally friendly route to this compound. This approach avoids the need for bulk solvents and can lead to a more efficient and sustainable manufacturing process. thieme-connect.comrsc.org

Functionalization and Derivatization Strategies at the Pyrazole Core and Substituents

This compound is a polyfunctional molecule with several reactive sites, primarily the exocyclic 5-amino group and the C4 position of the pyrazole ring. This allows for a wide range of chemical transformations to produce more complex and diverse molecular architectures.

Alkylation and Acylation Reactions

The 5-amino group of pyrazole-5-amines is a key nucleophilic center, readily undergoing alkylation and acylation reactions. These transformations are fundamental for introducing new substituents and modulating the compound's properties.

Acylation of 5-aminopyrazoles with reagents like acetic anhydride or benzoyl chloride typically occurs at the amino group to form the corresponding 5-acylamino pyrazoles. rsc.org For instance, 5-amino-3-methyl-1-phenylpyrazole reacts with benzenesulfonyl chloride or chloroacetyl chloride to yield the corresponding substituted amine derivatives. rsc.org

Selective C-acylation at the C4 position of the pyrazole ring is also possible, particularly in pyrazol-5-one tautomers. While the 5-amino tautomer is generally favored for this compound, the reactivity at the C4 position can be exploited under specific conditions, for example, through Vilsmeier-Haack type reactions to introduce a formyl group.

| Substrate | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 5-Amino-3-methyl-1-phenylpyrazole | Acetic Anhydride / Benzoyl Chloride | N-Acylation | 5-Acylamino pyrazoles | rsc.org |

| 5-Amino-3-methyl-1-phenylpyrazole | Benzenesulfonyl chloride | N-Sulfonylation | N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide | rsc.org |

| 3-Methyl-1-phenyl-pyrazol-5-one | 4-Substituted aroyl chlorides | C-Acylation | 4-Aroyl-3-methyl-1-phenyl-pyrazol-5-ones | |

| 5-Acetylamino-3-methyl-1-phenylpyrazole | Vilsmeier-Haack reagent (POCl₃/DMF) | C-Formylation & Cyclization | 6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | rsc.org |

Cyclization Reactions to Form Fused Heterocyclic Systems

The bifunctional nature of 5-aminopyrazoles, possessing both a nucleophilic amino group and a reactive C4 position (or N1 in unsubstituted pyrazoles), makes them excellent precursors for the synthesis of fused heterocyclic systems. beilstein-journals.org These reactions typically involve condensation with 1,3-bielectrophilic reagents, leading to the formation of an additional six-membered ring fused to the pyrazole core.

Common fused systems derived from 5-aminopyrazoles include:

Pyrazolo[3,4-b]pyridines: These are synthesized by reacting 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-diketones. beilstein-journals.org For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid yields 1,3,4,6-tetrasubstituted-1H-pyrazolo[3,4-b]pyridines. beilstein-journals.org

Pyrazolo[1,5-a]pyrimidines: These are typically formed through the reaction of 5-aminopyrazoles (with an unsubstituted N1 position) with β-dicarbonyl compounds or their equivalents. The reaction often proceeds via aza-Michael addition at the N1 position followed by cyclization.

Pyrazolo[3,4-d]pyrimidines: Reaction of 5-aminopyrazole-4-carboxylates with reagents like benzoylisothiocyanate followed by cyclization can lead to this class of fused heterocycles. beilstein-journals.org

Imidazo[1,2-b]pyrazoles: Cyclization of 5-aminopyrazoles with α-haloketones, such as 2-bromo acetophenone, can yield imidazo[1,2-b]pyrazole derivatives.

These cyclization reactions significantly expand the chemical space accessible from simple 5-aminopyrazole precursors, providing access to a wide range of biologically and materially relevant fused heterocyclic scaffolds. beilstein-journals.org

Oxidative Dehydrogenative Couplings of Pyrazol-5-amines for Azo Compound Synthesis

A significant transformation of pyrazol-5-amines is their oxidative dehydrogenative coupling to form azo compounds. nih.govacs.org This methodology provides a direct route to heteroaromatic azo derivatives, which are of interest for their applications as dyes, switches, and in materials science. One reported method involves a copper-catalyzed oxidative coupling process. nih.govacs.org Another approach utilizes tert-butyl hydroperoxide (TBHP) as the oxidant and iodine as a catalyst, which can simultaneously install a C-I bond and form the N-N azo linkage. mdpi.com The reaction mechanism is proposed to proceed via a single-electron transfer (SET) process. mdpi.com These methods offer an alternative to traditional azo synthesis routes, which often rely on the oxidation of anilines or the reduction of nitro aromatics. nih.gov

| Pyrazol-5-amine Substrate | Reagents/Catalyst | Product | Key Feature | Reference |

| Pyrazol-5-amines | TBHP, I₂, K₂CO₃ | Iodo-substituted azopyrroles | Simultaneous C-I and N-N bond formation | mdpi.com |

| Pyrazol-5-amines | TBHP, CuI, 1,10-phenanthroline | Azopyrroles | Copper-catalyzed oxidative dehydrogenation | nih.govacs.orgmdpi.com |

Nucleophilic Substitution Reactions

The amino group at the C5 position of the pyrazole ring is nucleophilic and can participate in substitution reactions. While it is most commonly utilized in cyclization reactions to form fused rings, it can also react with various electrophiles. For instance, the reaction of 5-aminopyrazoles with reagents like α,β-unsaturated ketones initiates via a Michael addition, which is a form of nucleophilic conjugate addition. nih.gov This initial nucleophilic attack is the first step in the sequence leading to fused pyridine rings. nih.gov The reactivity of the 5-amino group is a key feature that underpins much of the synthetic utility of this class of compounds.

Green Chemistry Principles in the Synthesis of Pyrazole-5-amine Compounds

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact. thieme-connect.comresearchgate.net For the synthesis of compounds derived from pyrazole-5-amines, several green strategies have been employed. The use of ionic liquids as recyclable, non-volatile solvents provides an environmentally benign alternative to traditional toxic organic solvents for reactions such as the synthesis of pyrazolo[3,4-b]pyridines. nih.gov

Moreover, the development of multicomponent reactions (MCRs) is a cornerstone of green chemistry, as they enhance atom economy and reduce waste by combining several steps into a single pot operation. researchgate.net The synthesis of various fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, often utilizes water as a solvent, which is nature's own green solvent. thieme-connect.com Catalytic approaches using heterogeneous catalysts, such as nano-ZnO or CeO₂/SiO₂, which can be easily recovered and reused, also contribute to greener synthetic protocols for pyrazole-based compounds. thieme-connect.commdpi.com Ultrasound-mediated synthesis is another green technique that has been applied to accelerate reactions and improve yields, for example, in the synthesis of pyrazolo[1,5-a]pyrimidine analogs in aqueous media. eurjchem.com

| Green Chemistry Principle | Application in Pyrazole Synthesis | Example | Reference |

| Use of Green Solvents | Water as a reaction medium | Synthesis of tetrasubstituted pyrazoles using CTAB in water | thieme-connect.com |

| Use of Ionic Liquids | Replacement for volatile organic solvents | Synthesis of pyrazolo[3,4-b]pyridines in [bmim]Br | nih.gov |

| Multicomponent Reactions | One-pot synthesis, atom economy | Synthesis of pyrano[2,3-c]pyrazoles | researchgate.net |

| Heterogeneous Catalysis | Recyclable catalysts | Nano-ZnO catalyzed synthesis of 1,3,5-substituted pyrazoles | mdpi.com |

| Alternative Energy Sources | Ultrasound irradiation | Ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidine analogs | eurjchem.com |

Pharmacological and Biological Investigations of 3 Ethyl 1 Phenyl 1h Pyrazol 5 Amine Derivatives

Anticancer Activity Research

The anticancer potential of pyrazole (B372694) derivatives has been widely investigated, with studies demonstrating their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with key signaling pathways involved in tumor progression. mdpi.comnih.gov

A primary method for assessing the anticancer potential of new compounds is evaluating their cytotoxic (cell-killing) and antiproliferative (growth-inhibiting) effects against various human cancer cell lines. Numerous studies have shown that pyrazole derivatives exhibit significant activity across a range of cancers.

For instance, a series of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives were tested for their cytotoxic properties on colorectal RKO carcinoma cells. nih.gov One particular compound from this series, designated 3i, demonstrated a potent cytotoxic effect with a half-maximal inhibitory concentration (IC50) of 9.9 ± 1.1 μM. nih.gov Other pyrazole derivatives have shown promising activity against breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), and liver cancer (HepG-2) cell lines. mdpi.comsrrjournals.com For example, one study identified a pyrazole derivative that was highly effective against MCF-7 breast cancer cells with an IC50 value of 0.25 μM, which was more potent than the standard drug doxorubicin in that particular assay. mdpi.com

Similarly, 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated significant cytotoxicity against MCF-7, A549, and prostate cancer (PC-3) cell lines, with IC50 values ranging from 3.9 to 35.5 μM for MCF-7 cells. nih.gov Research on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives revealed selective cytotoxicity towards human acute leukemia cell lines (K562 and Jurkat) while showing no cytotoxic effects on normal cells, highlighting their potential for targeted therapy. cdnsciencepub.comnih.gov Furthermore, 5-aminopyrazole derivatives, which are structurally related to the subject compound, have shown notable anti-proliferative activity, particularly against various leukemic cell lines. nih.gov

| Derivative Class | Cell Line | Activity (IC50) |

| 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) | RKO (Colorectal) | 9.9 µM |

| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 µM |

| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7 (Breast) | 3.9–35.5 µM |

| 3,5-Disubstituted Benzoxazine-Pyrazole Hybrids | MCF-7, A549, HeLa, PC3 | 2.82–6.28 µM |

| Coumarin Pyrazole Carbaldehyde (P-03) | A549 (Lung) | 13.5 µM |

Beyond simply inhibiting growth, effective anticancer agents often induce apoptosis, a form of programmed cell death, in cancer cells. Pyrazole derivatives have been shown to trigger this process through various molecular mechanisms.

One key pathway involves the tumor suppressor protein p53. nih.gov In studies on colorectal cancer cells, a pyrazole derivative was found to cause a dose-dependent increase in p53 levels. nih.gov The upregulation of p53 can, in turn, activate pro-apoptotic proteins like Bax, leading to an increased Bax/Bcl-2 ratio, which is a hallmark of the intrinsic apoptosis pathway. nih.govcdnsciencepub.com This cascade ultimately results in the activation of executioner caspases, such as caspase-3, which dismantle the cell. nih.govwaocp.org

Another pyrazole derivative induced apoptosis in triple-negative breast cancer cells, a process accompanied by the generation of reactive oxygen species (ROS) and increased caspase-3 activity. waocp.org Similarly, investigations into the effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole on leukemia cells confirmed apoptosis induction through mitochondrial damage and an elevated Bax/Bcl-2 ratio. cdnsciencepub.comnih.gov

In addition to apoptosis, pyrazole derivatives can modulate the cell cycle, the process through which cells replicate. By arresting the cell cycle at specific phases, these compounds can prevent cancer cells from dividing. For example, certain derivatives have been shown to cause cell cycle arrest in the S phase or G2/M phase. srrjournals.comnih.govwaocp.org One compound caused a significant arrest in the S-phase in Jurkat leukemia cells and increased the proportion of cells in the sub-G0/G1 phase, which is indicative of apoptotic cells. nih.gov This demonstrates a dual mechanism of action, halting proliferation and inducing cell death.

Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a common feature of cancer. mdpi.com Consequently, kinase inhibitors are a major class of targeted cancer therapies. Pyrazole-based scaffolds have proven to be effective frameworks for designing potent kinase inhibitors. nih.govmdpi.com

p38 Mitogen-Activated Protein Kinase (p38MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. nih.gov A class of 5-aminopyrazole derivatives has been identified as a source of highly selective inhibitors of p38 MAP kinase. nih.gov Further research led to the development of N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives designed as structural analogues of the known p38 MAPK inhibitor BIRB-796, demonstrating the adaptability of the pyrazole core for targeting this specific kinase. nih.gov

Bruton Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target in B-cell malignancies. nih.gov Several highly successful BTK inhibitors are based on a pyrazole-containing core. nih.gov The FDA-approved drug Ibrutinib, for example, features a 1H-pyrazolo[3,4-d]pyrimidine scaffold. nih.gov This structural motif is common among many potent BTK inhibitors, with some derivatives achieving IC50 values in the low nanomolar range, demonstrating inhibitory power comparable to or exceeding that of approved drugs. nih.govresearchgate.net

The versatility of the pyrazole scaffold extends to other kinases as well. Derivatives based on the 3-phenyl-1H-5-pyrazolylamine structure have been identified as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. nih.gov

| Kinase Target | Pyrazole Derivative Class | Activity (IC50) |

| p38 MAPK | 5-Aminopyrazole Derivative (RO3201195) | Highly Selective |

| BTK | N,9-diphenyl-9H-purin-2-amine derivative (10j) | 0.4 nM |

| BTK | Pyrazolo[3,4-d]pyrimidine (Ibrutinib) | 0.3 nM |

| FLT3 | 3-phenyl-1H-5-pyrazolylamine derivative (8d) | Potent Inhibitor |

| CDK2 | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | 0.98 µM |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Inhibiting angiogenesis is therefore a key strategy in cancer therapy. Research has shown that certain pyrazole derivatives possess anti-angiogenic properties.

A study on novel pyrazolo[3,4-d]pyrimidine derivatives found that they could inhibit angiogenesis. nih.gov The mechanism of action was linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis. By blocking this receptor, the pyrazole derivatives effectively suppress the signaling that leads to new blood vessel formation. nih.gov

Anti-inflammatory Activity Research

Chronic inflammation is a known contributor to various diseases, including cancer. mdpi.com The pyrazole nucleus is a core component of several well-known anti-inflammatory drugs, such as celecoxib. nih.gov Research has focused on developing novel pyrazole derivatives that can modulate the inflammatory response.

The anti-inflammatory effects of pyrazole derivatives are often achieved by inhibiting the production of pro-inflammatory cytokines, which are signaling molecules that drive the inflammatory process. Key targets include Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs) like IL-6.

A series of 3,5-disubstituted-4,5-dihydro-1H-pyrazoles were evaluated for their ability to inhibit inflammatory cytokines. alliedacademies.org The results indicated that several compounds in the series effectively suppressed both TNF-α and IL-1β. alliedacademies.org Similarly, a study on N-phenylpyrazolyl-N-glycinyl-hydrazones demonstrated their capacity to inhibit TNF-α production. nih.gov More recently, a pyrazole derivative was shown to have strong inhibitory effects on the inflammatory proteins TNF-α, IL-1β, and IL-6, confirming its significant anti-inflammatory activity. nih.gov These findings underscore the potential of pyrazole-based compounds to treat inflammatory conditions by targeting key mediators of the inflammatory cascade. mdpi.com

Enzyme Inhibition in Inflammatory Pathways

Derivatives of the pyrazole nucleus, a core component of 3-ethyl-1-phenyl-1H-pyrazol-5-amine, have been a focal point in the search for new anti-inflammatory agents. A primary mechanism through which these compounds exert their effects is the inhibition of key enzymes involved in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).

The COX enzymes, which exist in at least two isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are pivotal mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes. Research into pyrazole derivatives has revealed their potential as selective COX-2 inhibitors. This selectivity is a desirable trait as COX-1 is involved in maintaining the gastric mucosa and kidney function, and its inhibition can lead to undesirable side effects. For instance, certain pyrazole analogs have demonstrated greater inhibitory action against COX-2 than the well-known anti-inflammatory drug celecoxib. The interaction of these derivatives with the active site of the COX-2 enzyme often involves the formation of hydrogen bonds with specific amino acid residues, such as Gln178, Arg499, and Phe504, which contributes to their potent inhibitory activity.

In addition to COX inhibition, some pyrazole derivatives have been investigated for their ability to inhibit 5-lipoxygenase (5-LOX). This enzyme catalyzes the conversion of arachidonic acid to leukotrienes, another class of inflammatory mediators. Compounds that can dually inhibit both COX and LOX pathways are of significant interest as they may offer a broader spectrum of anti-inflammatory action with a potentially improved safety profile. Studies have identified pyrazole derivatives with benzotiophenyl and carboxylic acid moieties that exhibit potent inhibition of both COX-2 and 5-LOX.

Table 1: Enzyme Inhibition by Pyrazole Derivatives

| Derivative Class | Target Enzyme | Key Findings |

|---|---|---|

| Pyrazole analogs with aminosulfonyl moiety | COX-2 | Potent inhibition through interaction with Gln178, Arg499, and Phe504 residues. |

| Pyrazole analogs with benzotiophenyl and carboxylic acid | COX-2 and 5-LOX | Demonstrated better COX-2 inhibition than celecoxib and significant 5-LOX inhibition. |

| Thiohydantoin derivatives with a pyrazole core | COX-2 | Methoxy substituents conferred additional hydrogen bonding and interaction with COX-2 active sites. |

Antimicrobial Activity Research

The antimicrobial potential of pyrazole derivatives has been extensively investigated, revealing a broad spectrum of activity against various pathogenic microorganisms.

Numerous studies have demonstrated the efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. For example, certain 1,3-diaryl pyrazole derivatives bearing aminoguanidine or furan-2-carbohydrazide moieties have shown potent inhibition of several bacterial strains, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values in the range of 1-64 μg/mL. nih.gov Specifically, compounds have been identified that exhibit strong inhibitory activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) with MIC values as low as 1 or 2 μg/mL. nih.gov

Another study on 1-phenyl-3-aryl-5-(4-(2-ethanoloxy)phenyl)-1H-pyrazoles found that these compounds were active against both types of bacterial strains, with a more pronounced effect on Gram-negative bacteria. nih.gov The MIC values for these compounds were in the range of 0.35–0.55 µg/mL against B. subtilis, S. aureus, E. coli, and P. aeruginosa. nih.gov The synthesis of 1,3,5-trisubstituted pyrazole derivatives has also yielded compounds with significant antibacterial activity. longdom.org For instance, certain derivatives with bromine and chlorine substitutions showed good activity against E. coli and other Gram-negative bacteria. longdom.org

Table 2: Antibacterial Activity of Pyrazole Derivatives

| Derivative Series | Bacterial Strains Tested | Key Findings |

|---|---|---|

| 1,3-Diaryl pyrazoles with aminoguanidine/furan-2-carbohydrazide | Gram-positive and Gram-negative strains | Potent inhibition with MIC values of 1-64 μg/mL; some compounds had MICs of 1 or 2 μg/mL against S. aureus and E. coli. nih.gov |

| 1-Phenyl-3-aryl-5-(4-(2-ethanoloxy)phenyl)-1H-pyrazoles | B. subtilis, S. aureus, E. coli, P. aeruginosa | Active against all strains, more so against Gram-negative bacteria, with MICs of 0.35–0.55 µg/mL. nih.gov |

| 1,3,5-Trisubstituted pyrazoles | Gram-positive and Gram-negative strains | Halogenated derivatives (Br, Cl) showed good activity against E. coli. longdom.org |

The antifungal properties of pyrazole derivatives have also been a subject of significant research. Studies have shown that these compounds can be effective against a range of fungal pathogens. For instance, some 1,3-diaryl pyrazole derivatives have demonstrated potent inhibitory activity against the fungus Candida albicans, with MIC values as low as 1 or 2 μg/mL. nih.gov

In a different study, novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and evaluated for their antifungal activity against several phytopathogenic fungi. nih.gov While many of the synthesized compounds showed some level of activity, a few pyrazole carboxamides displayed remarkable antifungal effects. nih.gov Notably, one isoxazolol pyrazole carboxylate derivative exhibited strong antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. nih.gov Furthermore, research on 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives indicated that many of these compounds exhibited moderate to good activity against Aspergillus niger. drugbank.com

Table 3: Antifungal Activity of Pyrazole Derivatives

| Derivative Series | Fungal Strains Tested | Key Findings |

|---|---|---|

| 1,3-Diaryl pyrazoles | Candida albicans | Potent inhibition with MIC values as low as 1 or 2 μg/mL. nih.gov |

| Pyrazole carboxamides and isoxazolol pyrazole carboxylates | Alternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solani | An isoxazolol pyrazole carboxylate showed an EC50 of 0.37 μg/mL against R. solani. nih.gov |

| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Aspergillus niger, Candida albicans | Most derivatives showed moderate to good activity against A. niger. drugbank.com |

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, and pyrazole derivatives have shown promise in this area. A series of substituted pyrazole derivatives were synthesized and screened for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov One compound, in particular, exhibited a promising 92% inhibition. nih.gov

Another study focused on pyrazoline derivatives and their activity against Mycobacterium tuberculosis H37Ra. researchgate.net One compound showed potent inhibitory activity with a MIC value of 17 µM and a minimum bactericidal concentration (MBC) of 34 µM. researchgate.net The study also noted that substitutions on the phenyl ring of the pyrazoline analogues could significantly influence their antitubercular activity. researchgate.net Furthermore, research into pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids identified several compounds that were highly effective against M. tuberculosis H37Rv, with some showing better potency than the standard drug rifampicin.

Table 4: Antitubercular Activity of Pyrazole Derivatives

| Derivative Series | Mycobacterium Strain | Key Findings |

|---|---|---|

| Substituted pyrazole derivatives | M. tuberculosis H37Rv | One compound showed 92% inhibition. nih.gov |

| Pyrazoline derivatives | M. tuberculosis H37Ra | A lead compound had a MIC of 17 µM and an MBC of 34 µM. researchgate.net |

| Pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids | M. tuberculosis H37Rv | Several compounds were more potent than rifampicin, with MICs of 12.5 μg/mL. |

Anticonvulsant Activity Investigations

The central nervous system activity of pyrazole derivatives has been another area of active investigation, with a particular focus on their potential as anticonvulsant agents. In one study, novel substituted pyrazoles were designed and tested for their anticonvulsive activity in mice using maximal electroshock seizure and subcutaneous pentylenetetrazole assays. The results indicated that the designed compounds possessed significant anticonvulsive activity, with one derivative being identified as the most potent agent. This lead compound was further evaluated and showed no behavioral alterations and had a considerable CNS depressant effect. It was also found to reduce levels of oxidative stress and inflammation in the mice, suggesting a multi-faceted mechanism of action. The structural features of pyrazole derivatives, including an aryl unit and electron donor atoms, are considered important for their potential to act as Na+ channel blockers, a mechanism shared by some clinically used antiepileptic drugs.

Diuretic Activity Research

The investigation of pyrazole derivatives for diuretic activity has yielded more varied results. Some studies have pointed towards an antidiuretic effect of certain pyrazolone derivatives. However, the broader class of pyrazole derivatives has been explored in the context of cardiovascular diseases, where diuretic action can be beneficial. For example, a newly synthesized pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, was found to reduce blood pressure in spontaneously hypertensive rats. nih.gov While the primary mechanism was linked to the NO/cGMP pathway, the management of hypertension often involves diuretics. nih.gov This suggests that the cardiovascular effects of certain pyrazole derivatives might be an area for further research into their potential influence on renal function and fluid balance. The diverse pharmacological profile of pyrazoles indicates that structural modifications could potentially lead to derivatives with diuretic properties.

Inhibition of Human Carbonic Anhydrase Isoforms (hCA I and II)

Derivatives of the pyrazole scaffold have been a subject of interest for their inhibitory effects on human carbonic anhydrase (hCA) isoforms, particularly the cytosolic forms hCA I and hCA II. These enzymes play a crucial role in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. researchgate.net

A study involving a series of newly synthesized pyrazole derivatives demonstrated effective inhibition against both hCA I and hCA II. The inhibition constants (Kᵢ) for these compounds were found to be in the nanomolar range, indicating potent inhibitory activity. Specifically, the Kᵢ values ranged from 5.13 to 16.9 nM for hCA I and from 11.77 to 67.39 nM for hCA II. tandfonline.com Another series of substituted pyrazole compounds also showed significant inhibitory action, with Kᵢ values in the micromolar range: 1.03 ± 0.23 to 22.65 ± 5.36 µM for hCA I and 1.82 ± 0.30 to 27.94 ± 4.74 µM for hCA II. nih.gov

Further research on 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides revealed Kᵢ values between 316.7 ± 9.6 and 533.1 ± 187.8 nM for hCA I, and between 412.5 ± 115.4 and 624.6 ± 168.2 nM for hCA II. nih.gov Additionally, a series of pyrazole-based benzenesulfonamide derivatives were evaluated, with some compounds showing more potent inhibition than the standard drug acetazolamide against hCA II, hCA IX, and hCA XII. rsc.org For instance, one derivative inhibited hCA II at a submicromolar level with an IC₅₀ of 0.24 ± 0.18 μM. rsc.org

The inhibitory potential of these pyrazole derivatives is often attributed to the interaction of the sulfonamide group with the zinc ion in the active site of the enzyme. Molecular docking studies have been employed to understand these binding modes and to further guide the design of more potent and selective inhibitors. tandfonline.comnih.gov

Inhibitory Activity of Pyrazole Derivatives against hCA I and hCA II

| Compound Series | hCA I Inhibition (Kᵢ/IC₅₀) | hCA II Inhibition (Kᵢ/IC₅₀) | Reference |

| Pyrazole Derivatives | 5.13–16.9 nM (Kᵢ) | 11.77–67.39 nM (Kᵢ) | tandfonline.com |

| Substituted Pyrazoles | 1.03 ± 0.23–22.65 ± 5.36 µM (Kᵢ) | 1.82 ± 0.30–27.94 ± 4.74 µM (Kᵢ) | nih.gov |

| Pyrazoline Benzenesulfonamides | 316.7 ± 9.6–533.1 ± 187.8 nM (Kᵢ) | 412.5 ± 115.4–624.6 ± 168.2 nM (Kᵢ) | nih.gov |

| Pyrazole Benzenesulfonamides | - | 0.24 ± 0.18 µM (IC₅₀) for compound 4k | rsc.org |

Other Investigated Biological Activities

Beyond their effects on carbonic anhydrase, derivatives of this compound and other pyrazole-containing compounds have been explored for a wide array of other biological activities.

The pyrazole nucleus is a well-established pharmacophore in the development of analgesic agents. nih.govbenthamdirect.com Several studies have demonstrated the pain-relieving properties of novel pyrazole derivatives. For example, a series of 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives were synthesized and showed good analgesic activity, with one compound in particular being the most potent. jst.go.jp

In vivo studies are commonly used to evaluate analgesic effects. The acetic acid-induced writhing test and the formalin test are standard models for assessing peripheral and central analgesic activity, respectively. zsmu.edu.ua A study on newly synthesized pyrazole derivatives of 1,2,4-triazole-3-thiol confirmed their antinociceptive activity in both of these models. zsmu.edu.ua Another investigation into novel pyrazoline derivatives found that several compounds exhibited analgesic activity comparable to the standard drug Diclofenac. nih.gov Similarly, a newly discovered non-steroidal anti-inflammatory pyrazole derivative, FR140423, demonstrated dose-dependent anti-hyperalgesic effects in a yeast-induced hyperalgesia model, being five times more potent than indomethacin. nih.gov This particular compound also exhibited a unique morphine-like analgesic effect in the tail-flick test, which was blockable by the opioid antagonist naloxone. nih.gov

The pyrazole scaffold has been identified as a promising framework for the development of antiviral agents. researchgate.netnih.gov Research has shown that pyrazole derivatives can exhibit activity against a range of viruses. For instance, a study on new N-acetyl and N-thiocarbamoyl derivatives of 4,5-dihydropyrazole found that one N-acetyl derivative was active against the vaccinia virus at subtoxic concentrations, with a 50% effective concentration (EC₅₀) of 7 µg/ml. nih.gov

More recent research has focused on the potential of pyrazole derivatives against coronaviruses. rsc.orgrsc.org Hydroxyquinoline-pyrazole candidates have shown promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org One study found that pyrano[2,3-c]pyrazole derivatives could inhibit human coronavirus 229E, with one compound showing a high selectivity index of 12.6. nih.gov The mechanism of action for these compounds can vary, with some inhibiting viral adsorption to host cells and others targeting viral replication. nih.gov Another study reported that pyrazole derivatives containing an oxime moiety showed inactivation effects against the Tobacco Mosaic Virus (TMV), with EC₅₀ values comparable to the commercial product Ningnanmycin. acs.org

The broad biological activity of pyrazole derivatives extends to antiparasitic effects. While specific studies focusing solely on the antiparasitic activity of this compound derivatives are limited in the provided context, the general pyrazole scaffold is recognized for its potential in this area. The diverse pharmacological profile of pyrazoles, which includes antimalarial activity, suggests a basis for their investigation against other parasites.

Malaria remains a significant global health issue, and the development of new antimalarial agents is crucial due to growing drug resistance. cncb.ac.cnnih.gov Pyrazole and its derivatives have emerged as a pharmacologically important scaffold in the search for novel antimalarial drugs. nih.govresearchgate.net

Several studies have highlighted the antiplasmodial activity of pyrazole derivatives. A series of 5-anilino-3-(hetero)arylpyrazoles were evaluated, with some compounds showing micromolar IC₅₀ values against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium. mdpi.com Another study on novel pyrazole derivatives tested their in vivo antimalarial activity against Plasmodium berghei in mice. The most active compounds demonstrated a mean percent suppression of up to 97%. nih.gov These compounds also showed low IC₅₀ values against a chloroquine-resistant strain of P. falciparum in vitro, with the most active compound having an IC₅₀ of 0.033 ± 0.014 µM. nih.gov

Hydrazine-coupled pyrazole derivatives have also been investigated and shown promising dual antileishmanial and antimalarial effects. nih.gov These findings underscore the potential of the pyrazole scaffold in developing new and effective treatments for malaria. nih.gov

Antimalarial Activity of Pyrazole Derivatives

| Compound Series | Parasite Strain | Activity Measurement | Result | Reference |

| Novel Pyrazole Derivatives | P. berghei (in vivo) | % Suppression | Up to 97% | nih.gov |

| Novel Pyrazole Derivatives | P. falciparum (RKL9, in vitro) | IC₅₀ | 0.033 ± 0.014 µM (most active) | nih.gov |

| 5-Anilino-3-(hetero)arylpyrazoles | Chloroquine-sensitive & resistant Plasmodium | IC₅₀ | Micromolar range | mdpi.com |

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the discovery of new antioxidants a key area of research. Pyrazole derivatives have been investigated for their ability to scavenge free radicals and act as antioxidants. nih.govnih.gov

Various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are used to evaluate antioxidant potential. nih.govniscpr.res.in A study on a series of pyrazoline and pyrazole compounds identified several potent ABTS radical scavengers. niscpr.res.in Another investigation into novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives found that several compounds exhibited excellent radical scavenging activity in DPPH, nitric oxide, and superoxide scavenging assays. nih.gov

The antioxidant activity of these compounds is often linked to their chemical structure, with certain substituents enhancing their ability to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.net In addition to in vitro studies, some pyrazole derivatives have also shown significant in vivo antioxidant potential in animal models. nih.gov

Enzyme Inhibition Beyond Kinases (e.g., AChE, MAO-B, NPY5, CRF-1)

Derivatives of the this compound scaffold have been investigated for their inhibitory potential against a range of enzymes and receptors beyond the kinase family. This exploration is driven by the structural versatility of the pyrazole core, which allows for modifications that can target diverse biological macromolecules. Significant research has focused on enzymes and receptors implicated in neurodegenerative diseases and psychiatric disorders, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), the neuropeptide Y5 receptor (NPY5), and the corticotropin-releasing factor 1 (CRF-1) receptor.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govdergipark.org.tr Several studies have demonstrated that pyrazole and pyrazoline derivatives can act as effective AChE inhibitors. nih.govbohrium.com

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated for their ability to inhibit AChE. nih.gov Among these, N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine emerged as a notable inhibitor with a pIC50 value of 4.2. nih.gov In another study, a series of 2-pyrazoline derivatives hybridized with a thiophene ring were designed as small molecule AChE inhibitors. The most potent compound in this series, compound 2l, exhibited an IC50 value of 0.040 µM, which was comparable to the standard drug donepezil (IC50 = 0.021 µM). nih.gov Other potent compounds from this series included 2j (IC50 = 0.062 µM) and 2a (IC50 = 0.107 µM). nih.gov These compounds were found to be selective for AChE over butyrylcholinesterase (BuChE). nih.govdergipark.org.tr

Furthermore, research into N-phenylacetamide derivatives bearing a pyrazole ring identified compounds with moderate and selective AChE inhibitory activity. dergipark.org.tr Specifically, compounds bearing a chloride substituent showed promising activity, with IC50 values of 8.97 µM and 8.32 µM for two such derivatives. dergipark.org.tr

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrazole Derivatives

| Compound | Scaffold/Derivative Class | Inhibitory Value | Reference |

|---|---|---|---|

| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine | 3-Aryl-1-phenyl-1H-pyrazole | pIC50 = 4.2 | nih.gov |

| Compound 2l | Thiophene-Pyrazoline Hybrid | IC50 = 0.040 µM | nih.gov |

| Compound 2j | Thiophene-Pyrazoline Hybrid | IC50 = 0.062 µM | nih.gov |

| Compound 2a | Thiophene-Pyrazoline Hybrid | IC50 = 0.107 µM | nih.gov |

| N-phenylacetamide pyrazole derivative 3 | N-phenylacetamide-pyrazole | IC50 = 8.97 µM | dergipark.org.tr |

| N-phenylacetamide pyrazole derivative 4 | N-phenylacetamide-pyrazole | IC50 = 8.32 µM | dergipark.org.tr |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters like dopamine and serotonin. nih.gov Selective inhibition of MAO-B is a therapeutic target for neurodegenerative conditions such as Parkinson's disease. nih.govresearchgate.net The pyrazole and pyrazoline scaffolds have been successfully utilized to develop potent and selective MAO-B inhibitors. nih.govunica.it

In a study of 3-aryl-1-phenyl-1H-pyrazole derivatives, several compounds demonstrated selective MAO-B inhibitory activity. nih.gov The most selective MAO-B inhibitor identified was N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine, with a pIC50 of 3.47. nih.gov Another investigation into novel pyrazoline analogues found that a compound lacking substitution at the 1N position of the pyrazoline ring (compound 4) selectively and competitively inhibited human MAO-B (hMAO-B) with a Ki value of 0.35 µM. nih.gov A separate series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives also showed high activity against MAO-B, with Ki values as low as 1.5 nM. acs.org

Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Pyrazole Derivatives

| Compound | Scaffold/Derivative Class | Inhibitory Value | Reference |

|---|---|---|---|

| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine | 3-Aryl-1-phenyl-1H-pyrazole | pIC50 = 3.47 (Selective for MAO-B) | nih.gov |

| Pyrazoline analogue (Compound 4) | Pyrazoline | Ki = 0.35 µM | nih.gov |

| Various Derivatives | 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole | Ki values between 1.5 nM and 50 nM | acs.org |

Neuropeptide Y5 (NPY5) Receptor Antagonism

The Neuropeptide Y5 (NPY5) receptor is implicated in the regulation of food intake, and its antagonists have been explored as potential treatments for obesity. bioworld.comnih.gov The pyrazole scaffold has served as a foundation for the development of potent NPY5 receptor antagonists.

Research led to the identification of 1-Aryl-3-carboxamido-5-alkylpyrazoles as a class of NPY5 receptor ligands. nih.govresearchgate.net One of the most potent compounds, 1-(3-Trifluoromethylphenyl)-3-[N-(5-quinolinyl)carboxamido]-5-methylpyrazole, demonstrated an IC50 of 80 nM for the human NPY5 receptor. nih.govresearchgate.net A related pyrazole carboxamide from a novel series also showed high affinity, with an IC50 value of 150 nM. bioworld.com These findings highlight the utility of the pyrazole core in designing antagonists for G-protein coupled receptors like NPY5.

Table 3: Neuropeptide Y5 (NPY5) Receptor Antagonism by Pyrazole Derivatives

| Compound | Scaffold/Derivative Class | Inhibitory Value | Reference |

|---|---|---|---|

| 1-(3-Trifluoromethylphenyl)-3-[N-(5-quinolinyl)carboxamido]-5-methylpyrazole | Pyrazole Carboxamide | IC50 = 80 nM | nih.gov |

| Unnamed Pyrazole Carboxamide [I] | Pyrazole Carboxamide | IC50 = 150 nM | bioworld.com |

| Unnamed Pyrazole Carboxamide [II] | Pyrazole Carboxamide | IC50 = 80 nM | bioworld.com |

Corticotropin-releasing factor 1 (CRF-1) Receptor Antagonism

The Corticotropin-releasing factor 1 (CRF-1) receptor plays a crucial role in the body's stress response, and its antagonists are being investigated as potential treatments for anxiety and depression. nih.govbohrium.com Several classes of nonpeptidic CRF-1 receptor antagonists are based on pyrazole-containing heterocyclic systems.

Compounds incorporating pyrazolo-pyrimidine or pyrazolo-triazine cores have shown significant antidepressant-like activity. nih.gov For example, DMP696 (4-(1,3-dimethoxyprop-2-ylamino)-2,7-dimethyl-8-(2,4-dichlorophenyl)-pyrazolo[1,5-a]-1,3,5-triazine) is a potent CRF-1 antagonist with a Ki value of 1.7 nM. bohrium.com Another compound, R121919 (3-[6-(dimethylamino)-4-methyl-pyrid-3-yl]-2,5-dimethyl-N,N-dipropyl-pyrazolo[2,3-a]pyrimidin-7-amine), also demonstrated efficacy. nih.gov Additionally, Bristol-Myers Squibb developed pexacerfont (BMS-562086), a potent and selective CRF1 antagonist with an IC50 of 6.1 nM against the human receptor. bioworld.com These examples underscore the adaptability of the pyrazole scaffold in creating potent antagonists for the CRF-1 receptor.

Table 4: Corticotropin-releasing factor 1 (CRF-1) Receptor Antagonism by Pyrazole-Containing Compounds

| Compound | Scaffold/Derivative Class | Inhibitory Value | Reference |

|---|---|---|---|

| DMP696 | Pyrazolo[1,5-a]-1,3,5-triazine | Ki = 1.7 nM | bohrium.com |

| Pexacerfont (BMS-562086) | (Structure not detailed) | IC50 = 6.1 nM (hCRF1) | bioworld.com |

| BMS-561388 | (Structure not detailed) | IC50 = 4.7 nM (hCRF1) | bioworld.com |

| R121919 | Pyrazolo[2,3-a]pyrimidine | (Value not specified) | nih.gov |

Structure Activity Relationship Sar Studies of Pyrazole 5 Amine Derivatives

Elucidation of Key Structural Motifs for Potent Biological Activity

The biological activity of pyrazole-5-amine derivatives is intrinsically linked to several key structural features. The pyrazole (B372694) core itself, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a critical element. nih.govnih.gov This scaffold provides a stable framework upon which various pharmacophores can be arranged to interact with biological targets. rsc.org

The amino group at the C5 position is a particularly significant motif. nih.gov Its presence is crucial for the activity of numerous compounds, including inhibitors of protein kinases like mitogen-activated protein kinase p38 (MAPK-p38) and Bruton's tyrosine kinase (BTK). researchgate.net The functionalization of this amino group has led to compounds with a range of pharmacological effects. nih.gov

Table 1: Key Structural Motifs and Associated Biological Activities

| Structural Motif | Position | Associated Biological Activity |

| Pyrazole Core | - | Foundational scaffold for a wide range of activities nih.govnih.gov |

| Amino Group (-NH2) | C5 | Kinase inhibition (p38MAPK, BTK), Anticancer, Antibacterial, Anti-inflammatory nih.govresearchgate.net |

| Phenyl Group | N1 | Modulates lipophilicity and binding interactions |

| Ethyl Group | C3 | Influences steric and electronic properties |

| 4-Fluorophenyl Group | C3 | Potent anti-mycobacterial activity mdpi.com |

| Fused Ring Systems | - | Anticancer, Antimicrobial, Antioxidant nih.govmdpi.com |

Impact of Substituent Nature and Position on Pharmacological Profiles

The pharmacological profile of pyrazole-5-amine derivatives can be finely tuned by altering the nature and position of substituents on the pyrazole ring and its appended groups. Structure-activity relationship (SAR) studies have demonstrated that even minor modifications can lead to significant changes in potency and selectivity.

For instance, in a series of 5-amino-1H-pyrazole-4-carboxamides designed as anti-tubercular agents, the presence of electron-withdrawing substituents on the phenyl rings at both R and R' positions was found to be beneficial for antibacterial activity. nih.gov Conversely, the introduction of electron-donating groups resulted in a marked decrease in potency. nih.gov This highlights the critical role of electronic effects in the interaction with the biological target.

The steric properties of substituents are also a determining factor. Studies on pyrazole derivatives as 15-LOX and COX inhibitors revealed that the bulkiness of the substituent at the C5 position influences selectivity. researchgate.net Smaller substituents favored binding to 15-LOX, while bulkier groups were preferred for COX binding. researchgate.net Similarly, in a series of anti-HIV phenylpyrazole derivatives, structural optimization of the benzyl group and the pyrazole ring led to a six-fold increase in potency.

The following table summarizes the observed impact of various substituents on the activity of pyrazole-5-amine derivatives based on several studies.

Table 2: Impact of Substituents on Pharmacological Activity

| Position of Substitution | Type of Substituent | Effect on Activity | Target/Activity |

| Phenylamino R, R' | Electron-withdrawing (e.g., -Cl, -NO2) | Increased Potency | Anti-tubercular nih.gov |

| Phenylamino R, R' | Electron-donating (e.g., -OCH3, -CH3) | Decreased Potency | Anti-tubercular nih.gov |

| C5 | Small substituents | Favorable for 15-LOX inhibition | 15-LOX/COX Inhibition researchgate.net |

| C5 | Bulky substituents | Favorable for COX inhibition | 15-LOX/COX Inhibition researchgate.net |

| C3 | 4-Fluorophenyl | Increased Potency | Anti-mycobacterial mdpi.com |

| C5 | Alkyl, Aryl, Heteroaryl | Modulated Potency | Anti-mycobacterial mdpi.com |

Regioselectivity and Stereochemistry in Biological Interactions

The precise spatial arrangement of atoms and functional groups is paramount for effective interaction with biological macromolecules. In the context of pyrazole derivatives, both regioselectivity and stereochemistry are critical determinants of their pharmacological activity.

Regioselectivity, which dictates the specific placement of substituents on the pyrazole ring during synthesis, can significantly impact the biological profile of the resulting isomers. The synthesis of unsymmetrically substituted pyrazoles can often lead to a mixture of regioisomers, which may possess different biological activities and potencies. mdpi.com For example, the reaction of β-diketones with substituted hydrazines can yield different isomers depending on the reaction conditions, and these isomers can exhibit distinct pharmacological properties. mdpi.com The development of regioselective synthetic methods is therefore crucial for obtaining pure compounds with well-defined biological activities. nih.gov

While the pyrazole ring itself is planar and aromatic, the introduction of substituents can create stereocenters, leading to enantiomers or diastereomers. The stereochemistry of these substituents can have a profound effect on how the molecule fits into the binding site of a target protein. For instance, the stereochemistry of fused pyrazole systems has been a focus of development. Although specific studies on the stereochemical influence of the ethyl group at the C3 position of 3-ethyl-1-phenyl-1H-pyrazol-5-amine are not detailed in the provided context, it is a general principle in medicinal chemistry that different stereoisomers can have vastly different biological activities.

Pharmacophore Modeling and Optimization for Specific Biological Targets

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. pjps.pk This approach is particularly valuable in the absence of a known receptor structure and for optimizing lead compounds.

For pyrazole derivatives, pharmacophore models have been developed to guide the design of new compounds with enhanced potency and selectivity. For example, a pharmacophore model for pyrazole derivatives with anti-proliferative activity identified two hydrophobic groups and one hydrogen bond acceptor as key features. pjps.pk Such models provide a rational basis for structural modifications aimed at improving the interaction with the target.

The optimization process often involves synthesizing and testing a series of analogs designed to better fit the pharmacophore model. For instance, the identification of a 5-amino-1H-pyrazole-4-carboxamide derivative as a potent pan-FGFR covalent inhibitor was guided by structure-based drug design. nih.gov Molecular docking studies can further refine the understanding of how these compounds interact with their targets. For example, docking studies of pyrazole derivatives with COX-2 have shown hydrogen bond interactions between the SO2 group and key amino acid residues, confirming the importance of this substituent for inhibitory activity. researchgate.net This iterative process of modeling, synthesis, and biological evaluation is a powerful strategy for the development of optimized pyrazole-based therapeutic agents.

Computational Chemistry and Molecular Modeling Approaches for 3 Ethyl 1 Phenyl 1h Pyrazol 5 Amine Research

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for identifying potential biological targets and understanding how a ligand, such as a pyrazole (B372694) derivative, might interact with the active site of a protein. nih.govnih.gov

Ligand-protein interaction profiling is essential for understanding the molecular basis of a compound's biological activity. Following a docking simulation, the resulting ligand-protein complex is analyzed to identify the specific non-covalent interactions that stabilize the binding. These interactions typically include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking. For pyrazole derivatives, the core scaffold can establish critical interactions with amino acid residues within the active pockets of kinases, anchoring the molecule securely. nih.gov For instance, studies on similar 1,3,5-trisubstituted-1H-pyrazole derivatives have shown that the pyrazole ring can interact with key amino acids in the active sites of kinases like ERK and RIPK3. nih.gov Profiling these interactions helps in understanding the compound's mechanism of action and provides a basis for structure-activity relationship (SAR) studies.

| Interaction Type | Ligand Group | Protein Residue Example | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Acceptor) | Pyrazole Nitrogen | Lysine (Backbone NH) | 2.8 - 3.5 |

| Hydrogen Bond (Donor) | Amine (-NH2) | Aspartate (Side Chain C=O) | 2.9 - 3.6 |

| Hydrophobic Interaction | Phenyl Ring | Leucine, Valine, Alanine | 3.5 - 5.0 |

| Pi-Stacking | Phenyl Ring | Phenylalanine, Tyrosine | 3.5 - 5.5 |

| Hydrophobic Interaction | Ethyl Group | Isoleucine, Proline | 3.5 - 5.0 |

A primary goal of molecular docking is to estimate the binding affinity of a ligand to its target protein, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value provides a prediction of the strength of the interaction, with lower (more negative) values indicating a more stable complex and potentially higher potency. These scoring functions are computationally derived and take into account the various interactions observed between the ligand and the protein. For example, docking studies of pyrazole derivatives against cancer-related proteins have been used to prioritize compounds for synthesis and biological testing, correlating lower binding energies with higher observed cytotoxic activity. researchgate.net

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | ERK2 Kinase | -8.5 | Lys54, Asp167 |

| Derivative B | RIPK3 Kinase | -9.2 | Val21, Leu157 |

| 3-Ethyl-1-phenyl-1H-pyrazol-5-amine (Hypothetical) | VEGFR-2 | -7.9 | Cys919, Asp1046 |

| Derivative C | AChE | -10.1 | Ser200, His440 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov By calculating the electron density of a system, DFT can accurately predict a wide range of molecular properties, providing insights that are often difficult to obtain through experimental means alone. researchgate.netbohrium.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. A small energy gap suggests high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are widely used to determine the energies of these orbitals and other related quantum chemical descriptors. researchgate.net

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | -5.89 | Energy of the outermost electron-donating orbital |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.75 | Energy of the lowest electron-accepting orbital |

| Energy Gap | ΔE | 4.14 | Indicator of chemical stability and reactivity (E_LUMO - E_HOMO) |

| Global Hardness | η | 2.07 | Resistance to change in electron distribution |

| Global Softness | S | 0.48 | Reciprocal of hardness, indicates higher reactivity |

| Electronegativity | χ | 3.82 | The power to attract electrons |

Molecular Electrostatic Potential (MESP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net An MESP map displays the electrostatic potential on the van der Waals surface of a molecule, using a color scale to indicate different charge regions. Typically, red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow regions denote neutral or intermediate potential. For drug design, the MESP is valuable as it helps predict how a molecule will interact with the electrostatic environment of a receptor's binding site. researchgate.net In pyrazole derivatives, negative potential is often localized around nitrogen and oxygen atoms, identifying them as key sites for hydrogen bonding. researchgate.net

DFT calculations can accurately predict various spectroscopic properties, including NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR). researchgate.net By performing these calculations on an optimized molecular geometry, a theoretical spectrum can be generated. nih.gov This theoretical data is then compared with experimental results. A strong correlation between the calculated and observed spectra serves to validate the optimized structure of the compound and aids in the precise assignment of spectral peaks. researchgate.net For instance, studies on pyrazole derivatives have shown that DFT methods, such as B3LYP, can predict ¹³C and ¹H NMR chemical shifts with a high degree of accuracy when compared to experimental data, confirming the proposed molecular structure. researchgate.netresearchgate.net

| Carbon Atom | Experimental Shift (ppm) | Theoretical (DFT) Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C-3 (Pyrazole) | 140.6 | 146.1 | -5.5 |

| C-4 (Pyrazole) | 98.2 | 101.5 | -3.3 |

| C-5 (Pyrazole) | 153.5 | 155.9 | -2.4 |

| C-1' (Phenyl) | 139.1 | 141.2 | -2.1 |

| C-2'/C-6' (Phenyl) | 121.3 | 123.8 | -2.5 |

| C-3'/C-5' (Phenyl) | 129.5 | 130.1 | -0.6 |

| C-4' (Phenyl) | 126.8 | 128.0 | -1.2 |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

In the contemporary drug discovery and development pipeline, the early assessment of a compound's pharmacokinetic properties is crucial for success. Computational, or in silico, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of novel chemical entities. For this compound, these predictive models are instrumental in forecasting its behavior within a biological system, thereby guiding further optimization efforts.

ADME prediction models employ a range of algorithms and extensive databases of known compounds to estimate the physicochemical and pharmacokinetic properties of a new molecule based on its structure. High-throughput screening of virtual compound libraries often begins with an assessment of "drug-likeness," frequently evaluated using frameworks like Lipinski's Rule of Five. These rules correlate molecular properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors with the likelihood of oral bioavailability. For pyrazole derivatives, including this compound, computational tools can quickly calculate these fundamental descriptors. mdpi.com

Beyond basic drug-likeness, more sophisticated models predict specific pharmacokinetic parameters. For instance, aqueous solubility is a critical factor for absorption, and various models can predict this property with reasonable accuracy. Similarly, permeability across biological membranes, such as the intestinal wall (human intestinal absorption, HIA) and the blood-brain barrier (BBB), can be estimated. Metabolism, a key determinant of a compound's half-life and potential for toxicity, is often predicted by identifying likely sites of metabolic attack by cytochrome P450 enzymes. The high-throughput and low-cost nature of these ADME prediction models allows for a more efficient drug development process. mdpi.com

Pharmacokinetic modeling integrates these predicted parameters to simulate the concentration of the compound in the body over time. This allows researchers to anticipate its bioavailability, clearance rate, and volume of distribution without immediate recourse to in vitro or in vivo experiments.

Below is an interactive table showcasing typical ADME and physicochemical properties that would be computationally predicted for a research compound like this compound.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Influences absorption and distribution; compliance with Lipinski's Rule |

| LogP (Lipophilicity) | 1.0 - 5.0 | Affects solubility, permeability, and plasma protein binding |

| Hydrogen Bond Donors | ≤ 5 | Influences membrane permeability and receptor binding |

| Hydrogen Bond Acceptors | ≤ 10 | Impacts solubility and receptor interaction |

| Aqueous Solubility | Moderate to High | Crucial for absorption from the gastrointestinal tract |

| Blood-Brain Barrier (BBB) Permeability | Predicted as High or Low | Indicates potential for central nervous system activity |

| Human Intestinal Absorption (HIA) | > 80% | Predicts the extent of absorption after oral administration |

| Cytochrome P450 (CYP) Inhibition | Non-inhibitor of major isoforms (e.g., 2D6, 3A4) | Assesses the risk of drug-drug interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is foundational in medicinal and agricultural chemistry for designing new molecules with enhanced potency and for predicting the activity of untested compounds. acs.org For a class of molecules that includes this compound, QSAR can be a powerful tool to understand the structural features essential for a desired biological effect.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values for enzyme inhibition) is compiled. For each molecule in this set, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, and topological properties. mdpi.com Examples of common descriptors include:

Physicochemical: LogP (lipophilicity), Molar Refractivity (MR)

Electronic: Dipole moment, Energies of frontier orbitals (HOMO, LUMO)

Topological: Molecular connectivity indices, Shape indices

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates a subset of these descriptors to the observed biological activity. A robust QSAR model should not only fit the training data well but also accurately predict the activity of an independent test set of compounds, ensuring its predictive power.